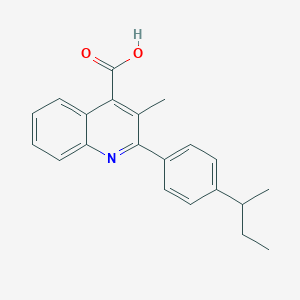![molecular formula C23H20ClFN2O4 B453024 2-AMINO-4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B453024.png)
2-AMINO-4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chromene core, a furan ring, and several functional groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a multi-component reaction involving aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a suitable furan derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the phenoxy and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for multi-component reactions
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-AMINO-4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-amino-5-fluoropyridine: A compound with similar structural features and applications in medicinal chemistry.
2-amino-4-(4-bromophenyl)thiazole: Another compound with a similar core structure and potential as an anticancer agent.
Properties
Molecular Formula |
C23H20ClFN2O4 |
|---|---|
Molecular Weight |
442.9g/mol |
IUPAC Name |
2-amino-4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H20ClFN2O4/c1-23(2)8-16(28)21-19(9-23)31-22(27)14(10-26)20(21)18-6-4-13(30-18)11-29-17-5-3-12(25)7-15(17)24/h3-7,20H,8-9,11,27H2,1-2H3 |
InChI Key |
WPWWUVLUTFQTEX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B452943.png)
![(6-Bromo-2-phenylquinolin-4-yl)[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B452944.png)
![ethyl 2,7,7-trimethyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452945.png)
![(6-Bromo-2-phenylquinolin-4-yl)[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B452948.png)
![Ethyl 4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452951.png)

![ethyl 2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B452953.png)
![Methyl 4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452954.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B452955.png)
![Propyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452957.png)
![Diethyl 3-methyl-5-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B452959.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B452960.png)
![ethyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B452961.png)

